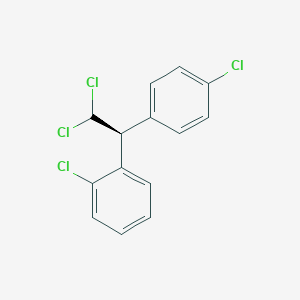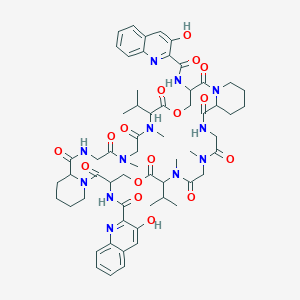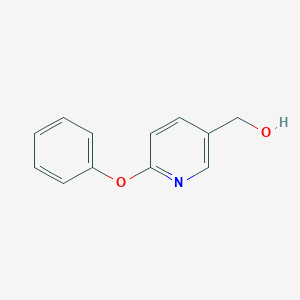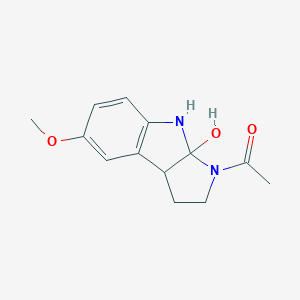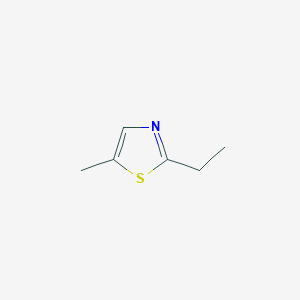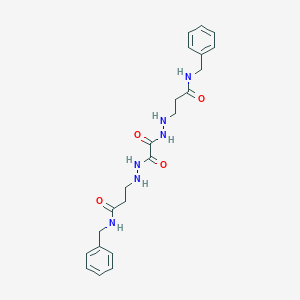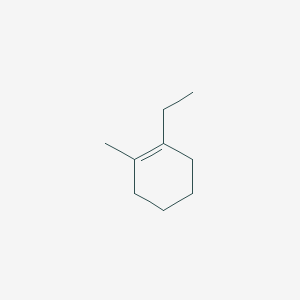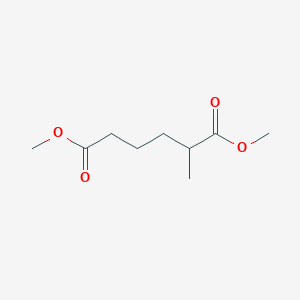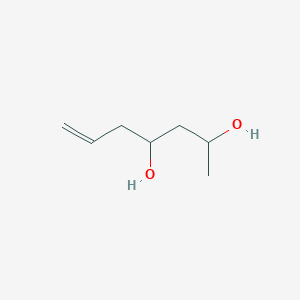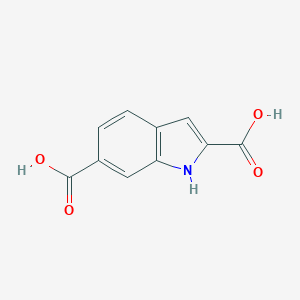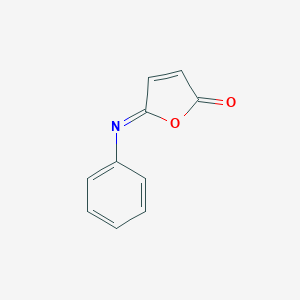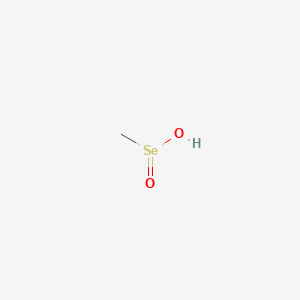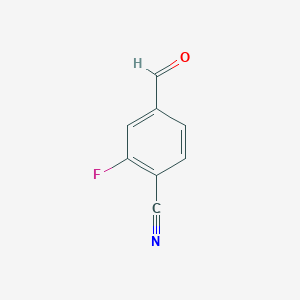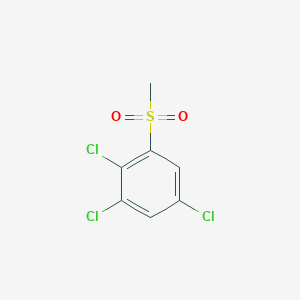
1-(4-Methylpyridin-2-yl)propan-1-one
Overview
Description
“1-(4-Methylpyridin-2-yl)propan-1-one” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(4-Methylpyridin-2-yl)propan-1-one” is 1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(4-Methylpyridin-2-yl)propan-1-one” is a liquid . Its molecular weight is 149.19 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
A novel compound related to 1-(4-Methylpyridin-2-yl)propan-1-one demonstrated significant antioxidant activity, DNA binding, and molecular docking studies, suggesting its potential as a nutraceutical (Yılmaz et al., 2020).
New ligands, including derivatives of 1-(4-Methylpyridin-2-yl)propan-1-one, and their ruthenium(II) complexes, have shown promise in various applications such as catalysis and electrochemical reactions (Bian & Furue, 2009).
Derivatives of 1-(4-Methylpyridin-2-yl)propan-1-one have been synthesized and studied for their antimicrobial and antioxidant activities, contributing to the development of biologically active compounds (Čižmáriková et al., 2020).
Research on efficient synthesis methods for 2,4-substituted [1,8]naphthyridines from related compounds shows the potential for effective synthesis of aryl derivatives (Abbiati et al., 2002).
A metal chelator derivative of 1-(4-Methylpyridin-2-yl)propan-1-one enhanced antitumor activity and cellular imaging by promoting apoptosis in cancer cells (Roy et al., 2011).
2-(4-Methylpyridin-2-yl)-1H-benzimidazole derivatives, structurally related to 1-(4-Methylpyridin-2-yl)propan-1-one, showed significant data on tautomeric equilibrium, hydrogen bonds, and conformational inversion of partially saturated rings (Barni et al., 2003).
Novel cyclodidepsipeptides, structurally related to 1-(4-Methylpyridin-2-yl)propan-1-one, have potential as effective inhibitors of xanthine oxidase and anti-inflammatory agents, which may aid in treating conditions like gout (Šmelcerović et al., 2013).
properties
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSDRMALRIGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)propan-1-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

